tert-Butyl 2-(4-methylpyridin-2-yl)piperidine-1-carboxylate

Catalog No.
S15663781
CAS No.
M.F
C16H24N2O2
M. Wt
276.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl 2-(4-methylpyridin-2-yl)piperidine-1-ca...

Product Name

tert-Butyl 2-(4-methylpyridin-2-yl)piperidine-1-carboxylate

IUPAC Name

tert-butyl 2-(4-methylpyridin-2-yl)piperidine-1-carboxylate

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

InChI

InChI=1S/C16H24N2O2/c1-12-8-9-17-13(11-12)14-7-5-6-10-18(14)15(19)20-16(2,3)4/h8-9,11,14H,5-7,10H2,1-4H3

InChI Key

CVWXLPAUAYWWOM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)C2CCCCN2C(=O)OC(C)(C)C

Tert-Butyl 2-(4-methylpyridin-2-yl)piperidine-1-carboxylate, with the chemical formula C16H24N2O2C_{16}H_{24}N_{2}O_{2} and CAS number 1352488-15-3, is an organic compound belonging to the class of piperidine derivatives. This compound features a tert-butyl ester group attached to a piperidine ring, which is further substituted with a 4-methylpyridin-2-yl group. The presence of the pyridine moiety enhances its potential biological activity and makes it of interest in medicinal chemistry.

Typical of esters and amines. Key reactions include:

  • Ester Hydrolysis: Under acidic or basic conditions, the tert-butyl ester can be hydrolyzed to yield the corresponding carboxylic acid.
  • Nucleophilic Substitution: The nitrogen atom in the piperidine ring can undergo nucleophilic substitutions, allowing for further functionalization.
  • Reduction Reactions: The compound can be reduced to form amines or alcohols depending on the conditions used.

These reactions are important for synthesizing derivatives that may have enhanced biological properties.

  • Antidepressants: Due to their interaction with neurotransmitter systems.
  • Antimicrobial Agents: Many piperidine derivatives show promise against bacterial and fungal pathogens.

Research into this specific compound may reveal unique pharmacological properties, particularly in targeting neurological pathways due to the presence of the pyridine ring.

The synthesis of tert-butyl 2-(4-methylpyridin-2-yl)piperidine-1-carboxylate can be achieved through several methods:

  • Piperidine Formation: Start with the synthesis of a substituted piperidine via cyclization of appropriate precursors.
  • Esterification: React the resulting piperidine with tert-butyl chloroformate or tert-butyl alcohol in the presence of a base to form the ester.
  • Pyridine Substitution: Introduce the 4-methylpyridin-2-yl group through nucleophilic substitution or coupling reactions.

These methods highlight the versatility of synthetic approaches available for creating this compound.

Tert-butyl 2-(4-methylpyridin-2-yl)piperidine-1-carboxylate may find applications in various fields:

  • Pharmaceutical Development: As a potential lead compound for new drugs targeting neurological disorders.
  • Material Science: It could be utilized in developing new materials due to its structural properties.

The exploration of its applications is ongoing, particularly in drug discovery and development contexts.

Interaction studies involving tert-butyl 2-(4-methylpyridin-2-yl)piperidine-1-carboxylate could focus on:

  • Receptor Binding Affinity: Investigating how this compound interacts with specific receptors in the brain could provide insights into its potential therapeutic effects.
  • Metabolic Pathways: Understanding how this compound is metabolized in biological systems will help predict its efficacy and safety profile.

Such studies are crucial for assessing the viability of this compound as a pharmaceutical agent.

Several compounds share structural similarities with tert-butyl 2-(4-methylpyridin-2-yl)piperidine-1-carboxylate, including:

Compound NameCAS NumberKey Features
Tert-butyl 3-(4-methylpyridin-2-yl) piperidine-1-carboxylate864685-00-7Similar piperidine structure; different substitution pattern
Tert-butyl 3-{[(4-methylpyridin-2-yl)amino]methyl}piperidine1353979-19-7Contains an amino group; potential for different biological activity
Tert-butyl 2-(5-fluoropyridin-3-yl)piperidine1420871-26-6Fluorine substitution may alter electronic properties and reactivity

Uniqueness

Tert-butyl 2-(4-methylpyridin-2-yl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties compared to its analogs. The presence of both a tert-butyl ester and a pyridine moiety suggests potential interactions that could be exploited in drug design, making it a valuable compound for further research.

XLogP3

2.8

Hydrogen Bond Acceptor Count

3

Exact Mass

276.183778013 g/mol

Monoisotopic Mass

276.183778013 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-15-2024

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